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molecular formula C13H9ClN2O2S B3030384 6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 896722-50-2

6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B3030384
M. Wt: 292.74
InChI Key: MLCIWUYAGVFRMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456289B2

Procedure details

A solution of methylzinc chloride in THF (2 M) (9 mL, 12 mmol) was added to 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (0.600 g, 2.05 mmol) and Pd(PPh3)4 (0.095 g, 0.08 mmol) in THF (30 mL). The mixture was refluxed for 40 h, cooled to 0° C., quenched with water and extracted with Et2O. The organic layer was concentrated and the residue was purified over a silica gel column eluting with EtOAc/hexane (1:5) to give N-protected 6-methyl-7-azaindole (0.495 g, 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.095 g
Type
catalyst
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[CH3:2][Zn+].Cl[C:5]1[N:10]=[C:9]2[N:11](S(C3C=CC=CC=3)(=O)=O)[CH:12]=[CH:13][C:8]2=[CH:7][CH:6]=1>C1COCC1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:2][C:5]1[N:10]=[C:9]2[C:8]([CH:13]=[CH:12][NH:11]2)=[CH:7][CH:6]=1 |f:0.1,^1:31,33,52,71|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].C[Zn+]
Name
Quantity
0.6 g
Type
reactant
Smiles
ClC1=CC=C2C(=N1)N(C=C2)S(=O)(=O)C2=CC=CC=C2
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0.095 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Name
Quantity
9 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 40 h
Duration
40 h
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified over a silica gel column
WASH
Type
WASH
Details
eluting with EtOAc/hexane (1:5)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C2C=CNC2=N1
Measurements
Type Value Analysis
AMOUNT: MASS 0.495 g
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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